molecular formula C21H27NO4 B12763595 (S)-5-Hydroxypropafenone CAS No. 118648-84-3

(S)-5-Hydroxypropafenone

Cat. No.: B12763595
CAS No.: 118648-84-3
M. Wt: 357.4 g/mol
InChI Key: LUTWDNUXHDYZRA-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Hydroxypropafenone is a chiral compound that belongs to the class of antiarrhythmic agents. It is a derivative of propafenone, a medication used to treat certain types of serious irregular heartbeat (arrhythmias). The presence of the hydroxyl group at the fifth position and the specific (S)-enantiomer configuration contribute to its unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Hydroxypropafenone typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the propafenone backbone.

    Hydroxylation: Introduction of the hydroxyl group at the fifth position is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or potassium permanganate.

    Chiral Resolution: The (S)-enantiomer is separated from the racemic mixture using chiral resolution techniques such as chiral chromatography or enzymatic resolution.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Hydroxypropafenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding the parent propafenone compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 5-ketopropafenone.

    Reduction: Regeneration of propafenone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-Hydroxypropafenone has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its effects on ion channels and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (S)-5-Hydroxypropafenone involves its interaction with cardiac ion channels, particularly sodium and potassium channels. By modulating the activity of these channels, the compound stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby exerting its antiarrhythmic effects. The specific (S)-enantiomer configuration enhances its binding affinity and selectivity for these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Propafenone: The parent compound without the hydroxyl group.

    Flecainide: Another antiarrhythmic agent with a similar mechanism of action.

    Amiodarone: A structurally different but functionally similar antiarrhythmic drug.

Uniqueness

(S)-5-Hydroxypropafenone is unique due to the presence of the hydroxyl group at the fifth position and its specific (S)-enantiomer configuration. These structural features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

118648-84-3

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3/t18-/m0/s1

InChI Key

LUTWDNUXHDYZRA-SFHVURJKSA-N

Isomeric SMILES

CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.